22-52-Adrenomedullin (human)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

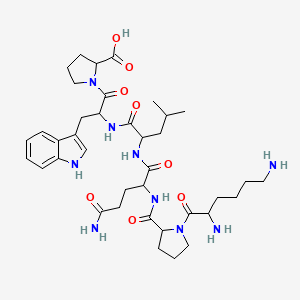

Adrenomedullin (22-52) (human) is a peptide fragment derived from the larger peptide hormone adrenomedullin. Adrenomedullin is a vasodilator peptide hormone initially isolated from a pheochromocytoma, a tumor of the adrenal medulla, in 1993 . The fragment adrenomedullin (22-52) is used primarily as an antagonist to study the functions and mechanisms of adrenomedullin signaling .

Wirkmechanismus

Target of Action

The primary target of 22-52-Adrenomedullin (human), also known as Adrenomedullin (AM) (22-52), human, is the Adrenomedullin (ADM) receptor . This receptor is expressed in various cells and tissues . ADM is a vasodilator produced by most contractile cells and is involved in the regulation of fluid and electrolyte homeostasis and in the maintenance of cardiovascular functioning .

Mode of Action

Adrenomedullin (AM) (22-52), human, acts as an antagonist to the ADM receptor . It is used to study the functions and mechanism of action of ADM signaling . This compound interacts with its targets and results in changes that allow it to differentiate ADM binding sites in various cells and tissues .

Biochemical Pathways

It is known that adm and its receptors play a role in various physiological processes, including the regulation of fluid and electrolyte homeostasis and cardiovascular functioning

Pharmacokinetics

It is known that adm, the parent compound, has a short plasma half-life

Result of Action

The molecular and cellular effects of AM (22-52) are primarily related to its antagonistic action on the ADM receptor . By blocking the ADM receptor, AM (22-52) can influence the functions and signaling

Biochemische Analyse

Biochemical Properties

22-52-Adrenomedullin (human) plays a crucial role in biochemical reactions by acting as an antagonist to adrenomedullin receptors. This compound interacts with various enzymes, proteins, and other biomolecules to modulate their activity. For instance, it binds to adrenomedullin receptors, inhibiting the production of cyclic adenosine monophosphate (cAMP) elicited by adrenomedullin . Additionally, 22-52-Adrenomedullin (human) is used to differentiate adrenomedullin binding sites in various cells and tissues . This interaction helps researchers understand the specific binding sites and functions of adrenomedullin in different biological contexts.

Cellular Effects

22-52-Adrenomedullin (human) exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 22-52-Adrenomedullin (human) has been shown to inhibit mitochondrial respiratory capacity in human adipocytes by suppressing the expression of mitochondrial DNA-encoded subunits of the electron transport chain . This inhibition leads to impaired mitochondrial function and increased generation of reactive oxygen species, which can affect cellular metabolism and energy homeostasis .

Molecular Mechanism

The molecular mechanism of 22-52-Adrenomedullin (human) involves its binding interactions with adrenomedullin receptors. By acting as an antagonist, it inhibits the production of cAMP, a key signaling molecule involved in various cellular processes . This inhibition disrupts the downstream signaling pathways activated by adrenomedullin, leading to changes in gene expression and cellular function. Additionally, 22-52-Adrenomedullin (human) can differentiate adrenomedullin binding sites, providing insights into the specific interactions and functions of adrenomedullin in different tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 22-52-Adrenomedullin (human) can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, the immunoreactivity of adrenomedullin in plasma decreases significantly over multiple freeze-thaw cycles, which can affect the accuracy and reproducibility of experimental results . Understanding these temporal effects is crucial for designing experiments and interpreting data accurately.

Dosage Effects in Animal Models

The effects of 22-52-Adrenomedullin (human) vary with different dosages in animal models. Studies have demonstrated that increasing doses of adrenomedullin can inhibit the expression of mitochondrial DNA-encoded subunits of the electron transport chain in human adipocytes . This dose-dependent inhibition leads to impaired mitochondrial respiratory capacity and increased generation of reactive oxygen species . Additionally, high doses of adrenomedullin can induce hyperglycemia in animal models, which can be reversed by an adrenomedullin neutralizing antibody .

Metabolic Pathways

22-52-Adrenomedullin (human) is involved in various metabolic pathways, including those related to mitochondrial function and energy homeostasis. It interacts with enzymes and cofactors involved in the electron transport chain, leading to changes in metabolic flux and metabolite levels . By inhibiting the expression of mitochondrial DNA-encoded subunits, 22-52-Adrenomedullin (human) disrupts the normal function of the electron transport chain, resulting in altered energy production and increased oxidative stress .

Transport and Distribution

The transport and distribution of 22-52-Adrenomedullin (human) within cells and tissues are influenced by its interactions with specific transporters and binding proteins. For example, adrenomedullin is known to interact with cytoskeletal proteins that interfere with microtubule dynamics, affecting its localization and accumulation within cells . These interactions play a crucial role in determining the cellular distribution and function of 22-52-Adrenomedullin (human).

Subcellular Localization

22-52-Adrenomedullin (human) exhibits specific subcellular localization patterns that influence its activity and function. It is used to differentiate adrenomedullin binding sites in various cells and tissues, providing insights into its subcellular distribution . Additionally, the targeting signals and post-translational modifications of adrenomedullin can direct it to specific compartments or organelles, affecting its interactions with other biomolecules and its overall function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Adrenomedullin (22-52) (human) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which protects the amino group of the amino acids during the coupling reactions .

Industrial Production Methods: Industrial production of adrenomedullin (22-52) (human) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure a high degree of purity (≥97%) .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Adrenomedullin (22-52) (human) unterliegt hauptsächlich der Peptidbindungsbildung und -spaltungsreaktionen. Es nimmt aufgrund seiner Peptidnatur normalerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil.

Häufige Reagenzien und Bedingungen:

Kupplungsreagenzien: HBTU (O-Benzotriazol-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphat), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium-hexafluoro-phosphat) und DIC (N,N’-Diisopropylcarbodiimid) werden häufig in der Peptidsynthese verwendet.

Spaltungsreagenzien: TFA (Trifluoressigsäure) wird verwendet, um das Peptid vom Harz abzulösen und Schutzgruppen zu entfernen.

Hauptprodukte: Das Hauptprodukt der Synthese ist das Adrenomedullin (22-52) (human)-Peptidfragment. Es entstehen in der Regel keine signifikanten Nebenprodukte, wenn die Synthese und Reinigung korrekt durchgeführt werden.

Wissenschaftliche Forschungsanwendungen

Adrenomedullin (22-52) (human) wird in der wissenschaftlichen Forschung häufig verwendet, um die Funktionen und Mechanismen der Adrenomedullin-Signalübertragung zu untersuchen. Es wirkt als Antagonist an Adrenomedullin-Rezeptoren, wodurch Forscher Adrenomedullin-Bindungsstellen in verschiedenen Zellen und Geweben unterscheiden können . Dieses Peptidfragment wird eingesetzt in:

Herz-Kreislauf-Forschung: Um die Rolle von Adrenomedullin bei der Vasodilatation und der Blutdruckregulation zu untersuchen.

Neurodegenerative Erkrankungen: Um die Beteiligung von Adrenomedullin an neuroprotektiven Mechanismen und seine potenziellen therapeutischen Anwendungen zu untersuchen.

Krebsforschung: Um die Rolle von Adrenomedullin bei Tumorwachstum und Angiogenese zu untersuchen.

5. Wirkmechanismus

Adrenomedullin (22-52) (human) entfaltet seine Wirkung durch die Bindung an Adrenomedullin-Rezeptoren, insbesondere den Calcitonin-Rezeptor-ähnlichen Rezeptor (CALCRL) in Kombination mit Rezeptoraktivitäts-modifizierenden Proteinen (RAMP2 oder RAMP3) . Indem es als Antagonist wirkt, hemmt es die vasodilatierenden und anderen physiologischen Wirkungen von Adrenomedullin, wodurch Forscher die spezifischen Pfade und molekularen Ziele untersuchen können, die an der Adrenomedullin-Signalübertragung beteiligt sind .

Ähnliche Verbindungen:

Adrenomedullin (1-52): Das vollständige Peptid mit vasodilatierenden Eigenschaften.

Calcitonin-Gen-verwandtes Peptid (CGRP): Ein Peptid mit ähnlichen vasodilatierenden Wirkungen.

Amylin: Ein Peptid mit struktureller Ähnlichkeit zu Adrenomedullin, das am Glukosestoffwechsel beteiligt ist.

Einzigartigkeit: Adrenomedullin (22-52) (human) ist einzigartig in seiner Fähigkeit, als spezifischer Antagonist an Adrenomedullin-Rezeptoren zu wirken, was es zu einem wertvollen Werkzeug für die Untersuchung der physiologischen und pathologischen Rollen von Adrenomedullin macht .

Vergleich Mit ähnlichen Verbindungen

Adrenomedullin (1-52): The full-length peptide with vasodilatory properties.

Calcitonin Gene-Related Peptide (CGRP): A peptide with similar vasodilatory effects.

Amylin: A peptide with structural similarity to adrenomedullin and involved in glucose metabolism.

Uniqueness: Adrenomedullin (22-52) (human) is unique in its ability to act as a specific antagonist to adrenomedullin receptors, making it a valuable tool for studying the physiological and pathological roles of adrenomedullin .

Eigenschaften

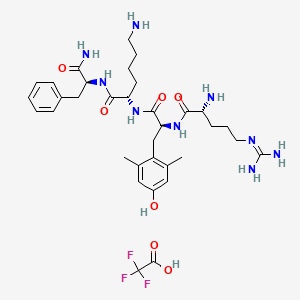

IUPAC Name |

4-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C121H193N33O31S/c1-62(2)53-85(98(127)164)144-118(184)96(65(7)8)153-100(166)67(10)134-99(165)66(9)136-110(176)86(54-63(3)4)145-112(178)88(57-72-34-40-75(159)41-35-72)147-107(173)79(28-18-21-48-123)138-105(171)80(29-19-22-49-124)143-117(183)95(64(5)6)152-101(167)68(11)135-103(169)84(46-52-186-13)142-109(175)83(44-45-93(126)161)141-104(170)78(27-17-20-47-122)137-106(172)81(30-23-50-132-120(128)129)139-111(177)87(56-71-32-38-74(158)39-33-71)146-108(174)82(31-24-51-133-121(130)131)140-115(181)91(60-155)150-113(179)89(58-73-36-42-76(160)43-37-73)148-116(182)92(61-156)151-114(180)90(59-94(162)163)149-119(185)97(69(12)157)154-102(168)77(125)55-70-25-15-14-16-26-70/h14-16,25-26,32-43,62-69,77-92,95-97,155-160H,17-24,27-31,44-61,122-125H2,1-13H3,(H2,126,161)(H2,127,164)(H,134,165)(H,135,169)(H,136,176)(H,137,172)(H,138,171)(H,139,177)(H,140,181)(H,141,170)(H,142,175)(H,143,183)(H,144,184)(H,145,178)(H,146,174)(H,147,173)(H,148,182)(H,149,185)(H,150,179)(H,151,180)(H,152,167)(H,153,166)(H,154,168)(H,162,163)(H4,128,129,132)(H4,130,131,133) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCDBQGTKNYEHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C121H193N33O31S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2638.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.